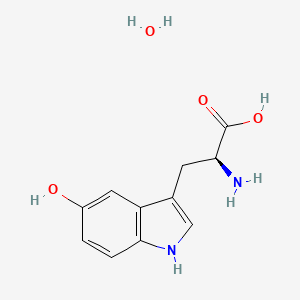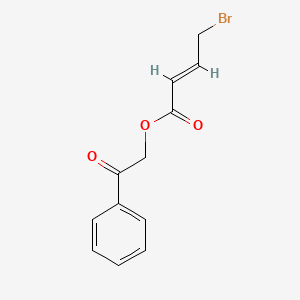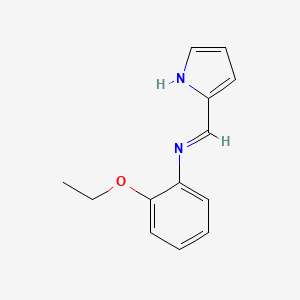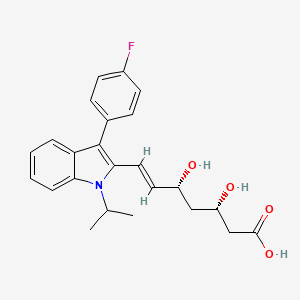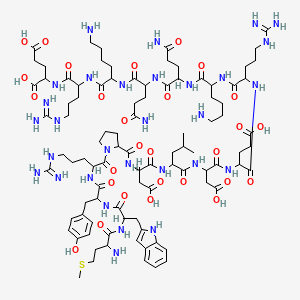
H-Met-Ala(indol-2-yl)-Tyr-Arg-Pro-Asp-Leu-Asp-Glu-Arg-Lys-Gln-Gln-Lys-Arg-Glu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Met-Ala(indol-2-yl)-Tyr-Arg-Pro-Asp-Leu-Asp-Glu-Arg-Lys-Gln-Gln-Lys-Arg-Glu-OH, commonly known as MSH(4-13), is a peptide derived from the melanocyte-stimulating hormone. It has gained significant attention due to its potential therapeutic applications in various fields of research, including neuroscience, immunology, and cancer research.
Wirkmechanismus
MSH(4-13) acts by binding to the melanocortin-4 receptor (MC4R), a G protein-coupled receptor expressed in various tissues, including the brain, immune cells, and cancer cells. Activation of MC4R by MSH(4-13) leads to the activation of downstream signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. These pathways are involved in various cellular processes, including gene expression, cell proliferation, and apoptosis.
Biochemische Und Physiologische Effekte
MSH(4-13) has been shown to have various biochemical and physiological effects. In the brain, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal survival and plasticity. In immune cells, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In cancer cells, it has been shown to induce apoptosis and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
MSH(4-13) has several advantages for lab experiments. It is a small peptide that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying signaling pathways. However, MSH(4-13) has some limitations. It has a short half-life, which limits its effectiveness in vivo. It also has low bioavailability, which makes it difficult to deliver to target tissues.
Zukünftige Richtungen
For MSH(4-13) research include further studies in neuroscience, immunology, and cancer research.
Synthesemethoden
MSH(4-13) is a peptide consisting of 13 amino acids. It can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The SPPS method involves the sequential addition of amino acids to a resin-bound peptide chain, whereas the LPPS method involves the synthesis of a peptide chain in a solution phase. Both methods require the protection of amino acids during synthesis to prevent unwanted reactions. The final product can be purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
MSH(4-13) has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been shown to have neuroprotective effects against oxidative stress and excitotoxicity. In immunology, it has been shown to modulate the immune response and inhibit inflammation. In cancer research, it has been shown to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-2-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H148N30O28S/c1-48(2)42-64(120-88(148)68(47-75(134)135)123-89(149)69-21-13-40-124(69)90(150)62(20-12-39-108-94(104)105)117-85(145)65(43-49-22-24-52(125)25-23-49)121-86(146)66(119-76(136)53(97)34-41-153-3)45-51-44-50-14-4-5-15-54(50)109-51)84(144)122-67(46-74(132)133)87(147)116-61(28-32-72(128)129)83(143)113-57(18-10-37-106-92(100)101)79(139)110-56(17-7-9-36-96)78(138)114-60(27-31-71(99)127)82(142)115-59(26-30-70(98)126)81(141)111-55(16-6-8-35-95)77(137)112-58(19-11-38-107-93(102)103)80(140)118-63(91(151)152)29-33-73(130)131/h4-5,14-15,22-25,44,48,53,55-69,109,125H,6-13,16-21,26-43,45-47,95-97H2,1-3H3,(H2,98,126)(H2,99,127)(H,110,139)(H,111,141)(H,112,137)(H,113,143)(H,114,138)(H,115,142)(H,116,147)(H,117,145)(H,118,140)(H,119,136)(H,120,148)(H,121,146)(H,122,144)(H,123,149)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYXVBNBWTVZCC-TXBJKMNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC4=CC=CC=C4N3)NC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC4=CC=CC=C4N3)NC(=O)[C@H](CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H148N30O28S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2178.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Met-Trp-Tyr-Arg-Pro-Asp-Leu-Asp-Glu-Arg-Lys-Gln-Gln-Lys-Arg-Glu-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzoselenazol-3-ium bromide](/img/structure/B1145936.png)
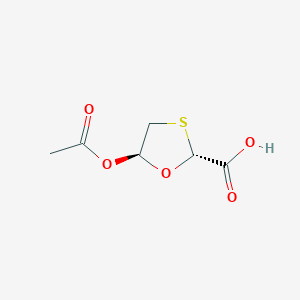
![[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride](/img/structure/B1145940.png)
![DI-M-Chlorobis[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N]DI-palladium](/img/structure/B1145942.png)
